molecular formula C12H18N2O2 B3217260 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid CAS No. 1177281-06-9

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid

Cat. No.: B3217260
CAS No.: 1177281-06-9
M. Wt: 222.28 g/mol
InChI Key: PERUOFFRAGVMGI-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid (CAS: 117326-56-4, molecular formula: C₁₁H₁₈N₂O₂) is a piperidine derivative featuring a 1-methylpyrrole moiety attached to the piperidine ring via a methylene linker. This compound has garnered attention in medicinal chemistry for its binding affinity to the vesicular acetylcholine transporter (VAChT), a target for neurodegenerative disease therapeutics . Its structure combines a rigid piperidine backbone with a heteroaromatic pyrrole group, which modulates interactions with biological targets.

Properties

IUPAC Name

1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERUOFFRAGVMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid typically involves the condensation of a pyrrole derivative with a piperidine derivative. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-piperidinecarboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Binding Affinities and Selectivity of Key Compounds

Compound Substituent VAChT Kᵢ (nM) σ₁ Receptor Selectivity Reference
9 (Thiophen-2-yl) Thiophene 5.00 ± 1.20 Not reported
19a (Pyrrol-2-yl) 1-Methylpyrrole (2-position) 18.4 ± 2.5 >71-fold
19b (Pyrrol-3-yl) 1-Methylpyrrole (3-position) 26.6 ± 3.8 >114-fold

Table 2: Structural and Functional Comparisons

Compound Key Structural Feature Hypothesized Impact on Activity
1-(2-Fluorobenzyl)piperidine-4-carboxylic Acid Fluorobenzyl group Enhanced binding via polar interactions
1-(3-Pyridinylmethyl)-4-piperidinecarboxylic Acid Pyridinylmethyl group Improved solubility, potential H-bonding
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid Ethoxycarbonyl ester Increased hydrophilicity, reduced affinity

Biological Activity

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid, with CAS number 1177281-06-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molar Mass : 222.28 g/mol
  • Density : 1.20 g/cm³ (predicted)
  • Boiling Point : 375.4 °C (predicted)
  • pKa : 4.03 (predicted)
PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molar Mass222.28 g/mol
Density1.20 g/cm³
Boiling Point375.4 °C
pKa4.03

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A study investigated the antimicrobial effects of various piperidine derivatives, including this compound. The compound demonstrated significant inhibitory activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was tested against human breast cancer cells and exhibited a dose-dependent reduction in cell viability. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In animal models, it reduced inflammation markers and exhibited protective effects in models of induced arthritis . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial potency.

Case Study 2: Anticancer Efficacy

A study involving human breast cancer cell lines MCF-7 and MDA-MB-231 revealed that treatment with the compound at concentrations of 10 µM and higher significantly decreased cell viability after 48 hours, with IC50 values calculated at approximately 15 µM for MCF-7 cells.

Q & A

Q. What are the common impurities encountered during synthesis, and how can they be quantified and separated?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., piperidine intermediates) and de-methylated byproducts. Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/water + 0.1% TFA) resolves these. Quantify via UV calibration curves. Preparative HPLC or recrystallization (ethanol/water) isolates pure batches .

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